molecular formula C13H10ClN B13128650 4-Chloro-9h-fluoren-2-amine CAS No. 1785-37-1

4-Chloro-9h-fluoren-2-amine

Cat. No.: B13128650
CAS No.: 1785-37-1
M. Wt: 215.68 g/mol
InChI Key: QNFQLVJHTBDKGC-UHFFFAOYSA-N
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Description

4-Chloro-9H-fluoren-2-amine is a chemical compound with the molecular formula C13H10ClN. It belongs to the class of fluorenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a chlorine atom at the 4th position and an amine group at the 2nd position on the fluorene backbone. Fluorenes are known for their applications in various fields, including organic electronics, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-9H-fluoren-2-amine typically involves the chlorination of 9H-fluorene followed by amination. One common method is the reaction of 9H-fluorene with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the desired position. The resulting 4-chloro-9H-fluorene is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-9H-fluoren-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-9H-fluoren-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

    2,7-Dichloro-9H-fluorene: Another chlorinated fluorene derivative with different substitution patterns.

    4-Bromo-9H-fluoren-2-amine: A brominated analogue with similar chemical properties.

    9H-Fluoren-2-amine: The non-chlorinated parent compound.

Uniqueness: 4-Chloro-9H-fluoren-2-amine is unique due to the specific positioning of the chlorine atom and the amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in various fields .

Properties

CAS No.

1785-37-1

Molecular Formula

C13H10ClN

Molecular Weight

215.68 g/mol

IUPAC Name

4-chloro-9H-fluoren-2-amine

InChI

InChI=1S/C13H10ClN/c14-12-7-10(15)6-9-5-8-3-1-2-4-11(8)13(9)12/h1-4,6-7H,5,15H2

InChI Key

QNFQLVJHTBDKGC-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3Cl)N

Origin of Product

United States

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